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molecular formula C12H21NO3 B070092 1-Boc-4-Formyl-4-methylpiperidine CAS No. 189442-92-0

1-Boc-4-Formyl-4-methylpiperidine

Cat. No. B070092
M. Wt: 227.3 g/mol
InChI Key: LMKGOFDRKIAUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012456B2

Procedure details

K2CO3 (5.25 g) and 4-formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester (5.23 g) are added to an ice cold mixture of dimethyl (1-diazo-2-oxopropyl)-phosphonate (5.50 g), molecular sieves (2 g), and methanol (30 mL). The mixture is stirred in the cooling bath for 30 min and then at room temperature overnight. The mixture is filtered and aqueous NH4Cl solution is added to the filtrate. The resulting mixture is extracted with dichloromethane and the combined extracts are concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1) to give the title compound.
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]([CH:21]=O)([CH3:20])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]([C:21]#[CH:1])([CH3:20])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.23 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred in the cooling bath for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
ADDITION
Type
ADDITION
Details
aqueous NH4Cl solution is added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts are concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 4:1→1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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